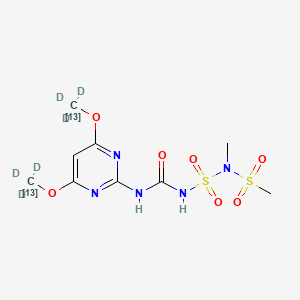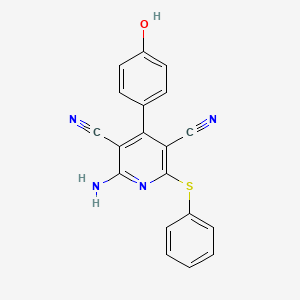
Antifungal agent 35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 35 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a broad spectrum of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 35 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented at each stage of the production to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 35 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties and enhance its antifungal activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound but exhibit enhanced or modified antifungal properties. These derivatives are often tested for their efficacy against different fungal strains.
Scientific Research Applications
Antifungal agent 35 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antifungal action and to develop new antifungal agents.
Biology: Researchers use it to investigate the cellular and molecular responses of fungi to antifungal treatment.
Medicine: It is employed in the development of new therapeutic strategies for treating fungal infections, particularly in immunocompromised patients.
Industry: this compound is used in the formulation of agricultural fungicides to protect crops from fungal diseases.
Mechanism of Action
The mechanism of action of Antifungal agent 35 involves the inhibition of key enzymes and pathways essential for fungal cell survival. It targets the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to increased membrane permeability and cell death. Additionally, it interferes with the synthesis of nucleic acids and proteins, further disrupting fungal growth and replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antifungal agent 35 include other antifungal agents such as amphotericin B, fluconazole, and itraconazole. These compounds also target fungal cells but differ in their chemical structures and specific mechanisms of action.
Uniqueness
What sets this compound apart from other antifungal agents is its broad-spectrum activity and lower resistance rates. Unlike some antifungal agents that are prone to resistance development, this compound maintains its efficacy against a wide range of fungal pathogens. Additionally, its unique chemical structure allows for modifications that can enhance its antifungal properties and reduce potential side effects.
Properties
Molecular Formula |
C26H27BrN4O4 |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
3-(4-bromo-2-methoxyphenyl)-N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C26H27BrN4O4/c1-35-22-15-18(27)11-12-21(22)31-26(34)20-10-6-5-9-19(20)24(30-31)25(33)29-16-23(32)28-14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14,16H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
RGMIHEWYUXSZJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCC(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)





![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)

